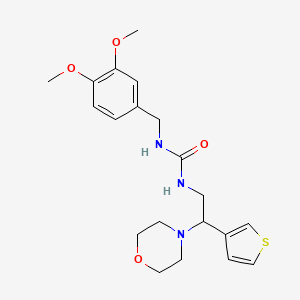

1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S/c1-25-18-4-3-15(11-19(18)26-2)12-21-20(24)22-13-17(16-5-10-28-14-16)23-6-8-27-9-7-23/h3-5,10-11,14,17H,6-9,12-13H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVUTHOOZNXSJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC=C2)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzyl chloride with a suitable amine to form the intermediate 3,4-dimethoxybenzylamine.

Urea Formation: The intermediate is then reacted with an isocyanate derivative to form the urea linkage.

Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where the intermediate reacts with morpholine.

Incorporation of the Thiophenyl Group: Finally, the thiophenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzyl)-3-(2-piperidino-2-(thiophen-3-yl)ethyl)urea: Similar structure but with a piperidino group instead of a morpholino group.

1-(3,4-Dimethoxybenzyl)-3-(2-pyrrolidino-2-(thiophen-3-yl)ethyl)urea: Similar structure but with a pyrrolidino group instead of a morpholino group.

Uniqueness: 1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of the morpholino group, which may impart distinct chemical and biological properties compared to its analogs

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Intermediate : The initial reaction involves 3,4-dimethoxybenzyl chloride and an amine to create 3,4-dimethoxybenzylamine.

- Urea Formation : The intermediate is then reacted with an isocyanate to form the urea linkage.

- Morpholino Group Introduction : A nucleophilic substitution reaction introduces the morpholino group.

- Thiophenyl Incorporation : Finally, the thiophenyl group is added through a palladium-catalyzed cross-coupling reaction .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate activities by binding to these targets, influencing various signaling pathways involved in cell proliferation and survival .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting key pathways involved in cancer progression.

- Antiparasitic Effects : Similar compounds have shown efficacy against parasites responsible for tropical diseases, suggesting a potential for this compound in similar applications .

Case Studies and Research Findings

A variety of studies have assessed the biological activity of compounds related to or derived from this compound.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antitumor Efficacy : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines by disrupting essential signaling pathways like PI3K/Akt . This pathway is crucial for cell survival and proliferation, making it a prime target for cancer therapeutics.

- Antiparasitic Activity : The compound's structural similarities to known antiparasitic agents suggest it could interfere with metabolic pathways in parasites. Studies assessing its efficacy against Plasmodium spp. (malaria) and Leishmania spp. indicate promising results .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a urea-forming reaction between an isocyanate and an amine. A common approach involves reacting a 3,4-dimethoxybenzyl isocyanate derivative with 2-morpholino-2-(thiophen-3-yl)ethylamine. Key parameters include:

- Solvent selection : Inert solvents like dichloromethane or toluene are preferred to stabilize reactive intermediates .

- Catalysis : Triethylamine (TEA) is often used to neutralize HCl generated during the reaction, improving yield .

- Temperature : Reflux conditions (e.g., 80–110°C) enhance reaction efficiency .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Yields typically range from 60–85%, depending on stoichiometric ratios and purification methods (e.g., column chromatography).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra to verify substituent positions (e.g., dimethoxybenzyl protons at δ 3.8–4.0 ppm, morpholine protons at δ 2.4–3.2 ppm) .

- X-ray Diffraction (XRD) : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous urea derivatives .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or HRMS) with expected m/z values .

Q. What are the solubility profiles of this compound, and how do they impact formulation for biological assays?

- Methodological Answer :

- Solubility Testing : Screen in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) at physiological pH. This compound’s dimethoxy and morpholine groups may enhance solubility in polar aprotic solvents .

- Formulation Strategies : For in vitro assays, use DMSO stocks (<1% v/v to avoid cytotoxicity). For in vivo studies, consider co-solvents like PEG-400 or cyclodextrin-based encapsulation .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group substitution) influence this compound’s bioactivity?

- Methodological Answer :

- SAR Study Design : Synthesize analogs with varying substituents (e.g., replacing 3,4-dimethoxybenzyl with 2,4-dimethoxy or monomethoxy groups). Compare activities in target assays (e.g., enzyme inhibition).

- Case Study : Evidence from similar urea derivatives shows that 3,4-dimethoxy substitution enhances antimicrobial activity due to improved membrane penetration .

- Data Analysis : Use IC or EC values to quantify potency differences. Apply ANOVA to assess significance across analogs .

Q. What experimental designs are recommended for evaluating this compound’s in vitro pharmacological activity?

- Methodological Answer :

- Assay Types :

- Enzyme Inhibition : Use kinetic assays (e.g., fluorescence-based) with positive/negative controls (e.g., known inhibitors/DMSO).

- Cell Viability : Employ MTT or resazurin assays in relevant cell lines, ensuring replicates (n ≥ 3) .

- Controls : Include vehicle (DMSO) and reference compound controls. Use randomized block designs to minimize batch effects .

Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC values across labs)?

- Methodological Answer :

- Source Identification : Compare assay conditions (e.g., pH, temperature, cell passage number). For example, morpholine-containing compounds may show pH-dependent activity .

- Replication : Repeat experiments with standardized protocols (e.g., CLIA guidelines). Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence assays).

- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-analysis) to resolve discrepancies .

Q. What methodologies are suitable for studying this compound’s environmental fate and ecotoxicological impact?

- Methodological Answer :

- Environmental Persistence : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor via LC-MS/MS .

- Ecotoxicology : Conduct acute/chronic toxicity tests in model organisms (e.g., Daphnia magna). Measure endpoints like LC or gene expression changes .

- Computational Modeling : Predict bioaccumulation using logP values (estimated via HPLC) and QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.